N-(3,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a dihydroisoquinoline moiety, and a dimethoxyphenylacetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-31-18-9-17(10-19(11-18)32-2)27-20(30)13-33-23-21-22(25-14-26-23)28-24(34-21)29-8-7-15-5-3-4-6-16(15)12-29/h3-6,9-11,14H,7-8,12-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQHUVAUXNHTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, the introduction of the dihydroisoquinoline moiety, and the attachment of the dimethoxyphenylacetamide group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide include other thiazolo[4,5-d]pyrimidine derivatives, dihydroisoquinoline-containing compounds, and dimethoxyphenylacetamide analogs. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features. The presence of the thiazolo[4,5-d]pyrimidine core, dihydroisoquinoline moiety, and dimethoxyphenylacetamide group in a single molecule allows for a diverse range of chemical reactions and biological activities. This makes it a versatile and valuable compound for various scientific and industrial applications.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a dimethoxyphenyl group and a thiazolo-pyrimidine moiety linked by a sulfanyl group. Its structural complexity is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₃O₄S |
| Molecular Weight | 429.51 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human prostate cancer (PC3), neuroblastoma (SKNMC), and colon cancer (HT29).
- Inhibitory Potency : The compound showed an IC50 value of 22.19 ± 2.1 µM against PC3 cells and 5.41 ± 0.35 µM against SKNMC cells. These values indicate a stronger cytotoxic effect compared to standard chemotherapeutic agents like Imatinib .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The thiazolo-pyrimidine moiety is known for its role in inhibiting various kinases that are crucial for tumor growth.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds that share structural similarities with this compound:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer properties using MTT assays. The results indicated that modifications in the phenyl group significantly influenced the cytotoxicity of these compounds .
- Docking Studies : Computational docking studies have suggested that the compound can effectively bind to target proteins involved in cancer pathways. This binding affinity is crucial for its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
